molecular formula C20H18ClNO3 B2999562 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide CAS No. 941944-11-2

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide

Cat. No.: B2999562
CAS No.: 941944-11-2
M. Wt: 355.82
InChI Key: KESDYMFVYNIFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.82. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-19-5-3-2-4-17(19)22-20(23)13-11-16-10-12-18(25-16)14-6-8-15(21)9-7-14/h2-10,12H,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDYMFVYNIFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs may exhibit various biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this specific compound.

1. Inhibitory Activities

Preliminary studies suggest that derivatives of compounds similar to this compound have shown promising inhibitory effects on several enzymes:

  • Monoamine Oxidases (MAOs) : Compounds with similar structures have been reported to inhibit MAO-B, which is relevant for neurodegenerative diseases. For instance, a related compound exhibited an IC50 value of 0.51 μM against MAO-B, indicating strong inhibitory potential .
  • Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial in treating Alzheimer's disease. Similar compounds have shown varying degrees of inhibition against AChE, which suggests potential for neuroprotective applications .

2. Antioxidant Activity

Compounds featuring furan rings often display antioxidant properties. For example, related studies have shown that certain furan derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing cellular damage associated with various diseases.

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in several studies. For instance, some furan derivatives have demonstrated significant reduction in inflammatory markers in vitro and in vivo models . This suggests that the compound may also exhibit similar anti-inflammatory properties.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a series of furan-based compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly enhance cell viability and reduce apoptosis through their antioxidant mechanisms .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of halogenated furan derivatives. The findings revealed that specific substitutions on the furan ring could enhance inhibitory potency against MAO-B and AChE, suggesting a structure-activity relationship (SAR) that could be explored for the target compound .

Data Tables

Biological ActivityCompoundIC50 Value (μM)Reference
MAO-B InhibitionSimilar Compound0.51
AChE InhibitionSimilar CompoundVaries
ROS ScavengingFuran DerivativeN/A
Anti-inflammatoryFuran DerivativeN/A

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